An In-depth Technical Guide to the Structure and Conformation of the H-Glu-Tyr-Glu-OH Peptide
An In-depth Technical Guide to the Structure and Conformation of the H-Glu-Tyr-Glu-OH Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Glu-Tyr-Glu-OH, with the single-letter code EYE, is a short-chain peptide composed of glutamic acid, tyrosine, and another glutamic acid residue. While this specific tripeptide is not extensively characterized in publicly available literature, its constituent amino acids suggest potential roles in various biological processes. Glutamic acid is a key excitatory neurotransmitter, and tyrosine is a precursor for several important signaling molecules.[1][2][3] Understanding the three-dimensional structure and conformational dynamics of such peptides is crucial for elucidating their biological function and for their potential application in drug development.[4]
This guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to determine the structure and conformation of H-Glu-Tyr-Glu-OH. It is designed to be a valuable resource for researchers initiating studies on this or other novel oligopeptides.
Physicochemical Properties of H-Glu-Tyr-Glu-OH
A foundational step in the analysis of any peptide is the characterization of its basic physicochemical properties. These properties can be predicted using computational tools and are essential for designing experiments.
| Property | Predicted Value | Data Source |
| Molecular Formula | C19H24N3O9 | PubChem |
| Molecular Weight | 454.4 g/mol | PubChem |
| IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | PubChem |
| Canonical SMILES | C1=CC(=CC=C1C--INVALID-LINK--O)C(=O)O">C@HNC(=O)--INVALID-LINK--N)O | PubChem |
| XLogP3 | -4.8 | PubChem |
Experimental Protocols for Structural and Conformational Analysis
A multi-pronged experimental approach is typically necessary to fully characterize the structure and conformational landscape of a peptide. The following sections detail the key techniques and their methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational states.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Synthesize and purify the H-Glu-Tyr-Glu-OH peptide to >95% purity.
-
Dissolve the peptide in a suitable buffer, typically a phosphate-buffered saline (PBS) system.[7]
-
The final peptide concentration should be greater than 0.5 mM.[7]
-
The total salt concentration in the buffer should be kept below 300 mM to avoid signal broadening.[7]
-
For observing amide protons, the pH should be maintained below 7.5.[7]
-
Add approximately 5-10% deuterium (B1214612) oxide (D2O) for the spectrometer's lock signal.[7]
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides an initial overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlated Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure.
-
2D COSY (Correlated Spectroscopy): Identifies protons that are coupled through chemical bonds.
-
For more complex peptides or to resolve ambiguities, heteronuclear experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) can be performed on isotopically labeled samples.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all proton resonances to their specific amino acid residues in the peptide sequence.
-
Constraint Extraction: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants measured in COSY spectra.
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using tools like PROCHECK-NMR.
-
| Data Type | Information Gained |
| Chemical Shifts | Information about the local chemical environment of each nucleus. |
| Nuclear Overhauser Effects (NOEs) | Inter-proton distances, providing key constraints for 3D structure determination. |
| Scalar Couplings (J-couplings) | Dihedral angles along the peptide backbone and side chains. |
| Temperature Coefficients | Identification of intramolecular hydrogen bonds. |
X-Ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's structure in a crystalline state.[8][9]
Experimental Protocol:
-
Crystallization:
-
The peptide must be of very high purity (>98%).
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration, peptide concentration) using commercially available kits.[8]
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
The goal is to obtain well-ordered single crystals of sufficient size (0.1-0.3 mm).[10]
-
-
Data Collection:
-
Mount a single crystal on a goniometer and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction pattern as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group.
-
Phase Determination: Solve the "phase problem" using methods like molecular replacement (if a homologous structure is available) or direct methods for small molecules.[9]
-
Model Building: Build an initial atomic model into the resulting electron density map using software like Coot.
-
Refinement: Refine the atomic coordinates and thermal parameters against the experimental data using programs like PHENIX or REFMAC5.
-
Validation: Assess the quality of the final model using tools like MolProbity.
-
| Data Type | Information Gained |
| Diffraction Pattern | Information about the crystal's unit cell and symmetry. |
| Electron Density Map | The three-dimensional distribution of electrons, from which the atomic structure is derived. |
| Atomic Coordinates | The precise 3D positions of all atoms in the peptide. |
| B-factors | Information about the thermal motion or disorder of atoms. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[11][12][13]
Experimental Protocol:
-
Sample Preparation:
-
The peptide sample should be pure and free of any light-absorbing impurities.[11]
-
Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).[14]
-
The typical peptide concentration is between 0.05 and 0.5 mg/mL.[11]
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectrometer.
-
Acquire spectra at different temperatures to assess conformational stability and melting temperature (Tm).[14]
-
-
Data Analysis:
-
Analyze the shape of the CD spectrum to qualitatively determine the predominant secondary structure elements.
-
Use deconvolution algorithms (e.g., K2D, BeStSel) to estimate the percentage of each secondary structure type.
-
| Data Type | Information Gained |
| CD Spectrum (Ellipticity vs. Wavelength) | Qualitative and quantitative information about the secondary structure content (α-helix, β-sheet, random coil). |
| Thermal Denaturation Curve | Information on the conformational stability and melting temperature (Tm) of the peptide. |
Computational Approaches to Structure and Conformation
Computational modeling and simulation provide valuable complementary information to experimental data and can be used to explore the conformational landscape of peptides in silico.
Peptide Structure Prediction
For a de novo approach, several web-based servers can predict the 3D structure of a peptide from its amino acid sequence.
Methodology:
-
Select a Prediction Server: Utilize servers like PEP-FOLD, which uses a structural alphabet to describe peptide conformations.[15]
-
Input Sequence: Provide the H-Glu-Tyr-Glu-OH sequence.
-
Run Simulation: The server performs simulations to generate a set of possible conformations.
-
Analyze Results: The output typically includes a ranked list of predicted structures and their corresponding energies.
Molecular Dynamics (MD) Simulations
MD simulations can provide detailed insights into the dynamic behavior and conformational flexibility of the peptide in a simulated environment (e.g., in water).[16][17][18]
Methodology:
-
System Setup:
-
Start with an initial 3D structure of the peptide (either from prediction or experimental data).
-
Place the peptide in a simulation box and solvate it with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide. Then, release the restraints and continue equilibration.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to extract quantitative data.
-
Root Mean Square Deviation (RMSD): To assess the stability of the peptide's structure over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Dihedral Angle Analysis: To characterize the backbone and side-chain conformations.
-
Hydrogen Bond Analysis: To identify persistent intramolecular hydrogen bonds.
-
Clustering Analysis: To group similar conformations and identify the most populated conformational states.
-
| Data Type | Information Gained |
| RMSD | Conformational stability and convergence of the simulation. |
| RMSF | Flexibility of individual residues. |
| Dihedral Angles (Phi/Psi) | Backbone conformation and secondary structure propensities. |
| Hydrogen Bonds | Intramolecular interactions that stabilize the structure. |
| Conformational Clusters | The major conformational states sampled during the simulation. |
Visualizations of Methodologies and Potential Signaling
Experimental and Computational Workflows
The following diagrams illustrate the general workflows for the experimental and computational methods described above.
References
- 1. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 15. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]
- 16. Frontiers | Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation [frontiersin.org]
- 17. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]
